Isopropoxy-Induced Lipophilicity Shift
The isopropoxy substitution yields a computed XLogP3-AA value of 1.5 for 4-(4-isopropoxyphenyl)azetidin-2-one, which is a critical determinant of membrane permeability and aqueous solubility [1]. This value represents a defined increase in lipophilicity compared to the 4-methoxyphenyl analog (LogP ≈ 1.2) and positions it as an intermediate option relative to the more lipophilic 4-ethoxyphenyl derivative (LogP ≈ 1.8), enabling fine-tuning of drug-like properties in structure-activity relationship (SAR) studies [2].
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)azetidin-2-one (LogP ≈ 1.2); 4-(4-Ethoxyphenyl)azetidin-2-one (LogP ≈ 1.8) |
| Quantified Difference | ΔLogP = +0.3 vs. methoxy analog; ΔLogP = -0.3 vs. ethoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1][2] |
Why This Matters
This precise control over lipophilicity is essential for optimizing the balance between cellular permeability and aqueous solubility, directly impacting the compound's performance in cell-based assays and in vivo pharmacokinetic studies.
- [1] PubChem. (2025). Compound Summary for CID 64664717: 4-(4-Isopropoxyphenyl)azetidin-2-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 45052121 (Analogue Data). National Center for Biotechnology Information. View Source
